Aluminum zirconium octachlorohydrate
Description
Aluminum zirconium octachlorohydrate is a polymeric complex of basic aluminum chloride, formulated with zirconium to enhance antiperspirant efficacy. Its chemical structure is defined by critical atomic ratios:
It contains ≥90% to ≤110% anhydrous this compound and is solubilized in water, propylene glycol, or dipropylene glycol . Regulatory monographs (USP, Brazilian Pharmacopoeia) outline stringent quality controls, including limits for impurities like iron (≤75 ppm) and heavy metals (≤10 ppm) .
Properties
CAS No. |
98106-55-9 |
|---|---|
Molecular Formula |
Al8Cl8H20O20Z |
Molecular Weight |
930.8 g/mol |
IUPAC Name |
octaaluminum;zirconium(4+);octachloride;icosahydroxide |
InChI |
InChI=1S/8Al.8ClH.20H2O.Zr/h;;;;;;;;8*1H;20*1H2;/q8*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;+4/p-28 |
InChI Key |
FRDUMPXQKRIRMQ-UHFFFAOYSA-A |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Aluminum and Zirconium Precursors
The conventional synthesis involves reacting aluminum chloride (AlCl₃) with zirconium chloride (ZrCl₄) in aqueous media. Atomic ratios of aluminum-to-zirconium are maintained between 6.0:1 and 10.0:1 , while the (Al + Zr)-to-Cl ratio ranges from 1.5:1 to 0.9:1 to ensure structural integrity. A typical procedure involves:
- Dissolving 70% w/w aluminum chloride and 30% w/w zirconium chloride glycinate in purified water at 80–85°C .
- Stirring the mixture at 70–80°C for 2–4 hours to facilitate polymerization.
- Adjusting pH to 3.0–5.0 using glycine or sodium hydroxide to stabilize the complex.
This method yields a hydrated polymeric structure with the formula $$ \text{Al}y\text{Zr}(\text{OH}){3y+4x}\text{Cl}x \cdot n\text{H}2\text{O} $$, where $$ n $$ varies based on drying conditions.
Glycine Complexation (Octachlorohydrex Gly Variant)
Incorporating glycine derivatives enhances skin compatibility and reduces irritation. The patent CN105669777A outlines a glycine-modified protocol:
- Step 1 : Purified water is heated to 80–85°C , and 30% zirconium chloride glycinate is added.
- Step 2 : 70% aluminum chloride is introduced under continuous stirring at 70–80°C .
- Step 3 : The solution is spray-dried at 185–220°C (inlet) and 105–120°C (outlet), producing a fine powder with uniform particle size.
Glycine displaces water molecules in the hydrated structure, forming $$ \text{Al}y\text{Zr}(\text{OH}){3y+4x}\text{Cl}x \cdot \text{Gly}m $$, where Gly represents glycinate ions. This variant constitutes ≥90% of commercial antiperspirants due to superior stability.
Process Optimization and Critical Parameters
Temperature Control
Elevated temperatures (70–85°C ) accelerate ligand exchange between Al³⁺ and Zr⁴⁺ ions but risk hydrolysis. The patent CN105669777A emphasizes maintaining 80°C during zirconium glycinate addition to prevent premature precipitation. Excess heat (>90°C) degrades glycine, necessitating real-time monitoring.
Spray Drying Conditions
Spray drying parameters directly influence particle morphology and hydration state:
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Inlet temperature | 185–220°C | Determines residual moisture |
| Outlet temperature | 105–120°C | Prevents thermal decomposition |
| Feed rate | 5–10 mL/min | Controls particle size (10–50 µm) |
Higher inlet temperatures reduce hydration ($$ n $$ in $$ \text{Al}y\text{Zr}(\text{OH}){3y+4x}\text{Cl}x \cdot n\text{H}2\text{O} $$) but risk chloride loss.
Quality Control and Pharmacopeial Standards
USP-NF Specifications
The United States Pharmacopeia mandates rigorous testing for commercial AZOCH:
- Arsenic : ≤2 µg/g (Method I).
- Heavy metals : ≤20 ppm (Pb equivalent).
- pH : 3.0–5.0 in 15% w/w solution.
Atomic ratios are verified via ICP-OES, with Al:Zr and (Al+Zr):Cl ratios critical for antiperspirant efficacy.
Analytical Challenges
- Hydration state variability : Thermogravimetric analysis (TGA) quantifies $$ n $$ in $$ \text{Al}y\text{Zr}(\text{OH}){3y+4x}\text{Cl}x \cdot n\text{H}2\text{O} $$, but results fluctuate with ambient humidity.
- Glycine quantification : Ninhydrin assays confirm glycine presence in hydrex gly variants, with violet colorimetry indicating successful complexation.
Comparative Analysis of Industrial Methods
| Method | Yield (%) | Purity (USP) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct reaction | 85–90 | 90–110 | High | Moderate |
| Glycine complexation | 92–95 | 95–110 | Moderate | High |
| Solvent-based† | 80–85 | 85–100 | Low | Low |
†Uses propylene glycol or dipropylene glycol as solvents. Glycine complexation dominates due to higher yield and compliance with dermal safety standards.
Emerging Trends and Innovations
Microbiome-Safe Formulations
Recent studies highlight AZOCH’s impact on underarm microbiota, prompting glycine modifications to minimize antimicrobial activity while retaining efficacy. Adjusting the Al:Zr ratio to 8:1 reduces bacterial inhibition by 40% compared to 6:1 formulations.
Continuous Flow Synthesis
Pilot-scale reactors enable continuous mixing and drying, cutting reaction times from 4 hours to 30 minutes and improving yield consistency.
Chemical Reactions Analysis
Types of Reactions
Aluminum zirconium octachlorohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, resulting in the formation of lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions, fluoride ions, and organic amines are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium and zirconium oxides, while reduction may produce lower oxidation state chlorides. Substitution reactions can yield a variety of halogenated or functionalized derivatives.
Scientific Research Applications
Chemical Composition and Properties
Aluminum zirconium octachlorohydrate is an inorganic compound characterized by its unique structure that includes aluminum and zirconium ions coordinated with chloride ions and water molecules. Its typical formula can be represented as:
This compound is known for forming stable complexes that enhance its efficacy as an antiperspirant.
Primary Applications
-
Antiperspirant Agent
- AZO is widely used in over-the-counter (OTC) antiperspirants due to its ability to reduce perspiration. It works by forming a gel-like plug in the sweat glands, thereby decreasing sweat secretion .
- The effectiveness of AZO as an antiperspirant is attributed to its high aluminum content, which interacts with the body's natural sweat production mechanisms.
- Deodorant Agent
- Astringent in Cosmetics
Safety and Regulatory Status
- The safety of aluminum zirconium compounds, including AZO, has been evaluated by regulatory bodies such as the FDA and the Cosmetic Ingredient Review (CIR). The FDA has approved its use in OTC antiperspirants, confirming its safety for consumer use .
- In Europe, AZO's application is restricted to antiperspirants under the Cosmetics Directive, ensuring compliance with safety standards .
Case Study 1: Efficacy in Antiperspirant Formulations
A study conducted on various aluminum zirconium complexes demonstrated that formulations containing AZO exhibited superior efficacy in reducing sweat compared to alternatives like aluminum chloride. The study highlighted that AZO’s unique composition allows for better skin penetration and longer-lasting effects .
Case Study 2: Consumer Acceptance
Research assessing consumer perceptions of antiperspirants containing AZO found high satisfaction rates regarding effectiveness and skin feel. Participants reported fewer instances of irritation compared to products containing only aluminum chlorohydrate .
Data Summary Table
| Application | Description | Regulatory Status |
|---|---|---|
| Antiperspirant Agent | Reduces perspiration by forming a gel plug in sweat glands | FDA approved for OTC use |
| Deodorant Agent | Neutralizes body odor by inhibiting bacterial growth | Approved under EU Cosmetics Directive |
| Astringent | Tightens skin and reduces oiliness | Regulated by Health Canada |
Mechanism of Action
The mechanism of action of octaaluminium zirconium octachloride icosahydroxide involves its interaction with molecular targets through coordination chemistry. The aluminium and zirconium ions can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes, which are essential for its applications in catalysis and material science.
Comparison with Similar Compounds
Structural and Compositional Differences
Aluminum zirconium chlorohydrates vary in chloride content and glycine complexation, impacting their stability and skin compatibility. Key variants include:
Notes:
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended to verify the purity and composition of aluminum zirconium octachlorohydrate in pharmaceutical formulations?
- Methodological Answer : The Brazilian Pharmacopoeia (6th edition) specifies titration and spectroscopic methods to quantify the compound, ensuring it contains 90–110% of the anhydrous substance . For purity verification, tests include:
- Arsenic detection (Method I, ≤2 ppm) using 1.5 g of sample .
- Iron quantification (Method III, ≤75 ppm) via nitric acid digestion and spectrophotometry .
- Heavy metal analysis (Method I, ≤10 ppm) using pH adjustment and lead standard comparison .
- These protocols ensure compliance with pharmacopeial standards and are critical for preclinical formulation validation.
Q. How can researchers determine the atomic ratios of aluminum to zirconium in this compound complexes?
- Methodological Answer : Atomic ratios (Al/Zr: 6.0–10.0; (Al+Zr)/Cl: 0.9–1.5) are validated through inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) . The Brazilian Pharmacopoeia mandates these ratios to ensure structural integrity and efficacy in antiperspirant formulations . Researchers must calibrate instruments using certified reference materials and cross-validate results with stoichiometric calculations from assay data .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in heavy metal content determinations for this compound solutions?
- Methodological Answer : Discrepancies often arise from sample preparation (e.g., turbidity or incomplete digestion). To mitigate this:
- Heating and acid treatment : Heat turbid solutions to 80°C and add hydrochloric acid to dissolve particulates before pH adjustment .
- Validation via spiked recovery : Introduce known concentrations of lead or arsenic to assess method accuracy .
- Inter-laboratory comparisons : Use standardized protocols (e.g., USP/NF monographs) to harmonize results across studies .
- Contradictions may also stem from matrix effects in glycol-based solvents, requiring solvent-specific calibration curves .
Q. How should researchers design experiments to optimize the synthesis of this compound while maintaining atomic ratio specifications?
- Methodological Answer :
- Parameter optimization : Use response surface methodology (RSM) to model interactions between reaction time, temperature, and pH. For example, maintaining pH 3–4 during zirconium oxychloride and aluminum chloride condensation prevents hydrolysis .
- In-line monitoring : Implement Raman spectroscopy or conductivity probes to track real-time changes in Al/Zr ratios during polymerization .
- Post-synthesis validation : Characterize products using X-ray diffraction (XRD) to confirm amorphous polymeric structure and dynamic light scattering (DLS) for particle size distribution .
Q. What regulatory considerations are critical when formulating this compound in aerosol-based antiperspirants?
- Methodological Answer : Regulatory bodies like Health Canada prohibit aluminum-zirconium complexes (e.g., octachlorohydrate) in aerosol dispensers due to inhalation risks . Researchers must:
- Alternative delivery systems : Explore non-aerosol formulations (e.g., roll-ons) using propylene glycol or water as solvents .
- Toxicological profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on lung epithelial cells) to assess safety .
- Compliance documentation : Align with the Cosmetic Ingredient Hotlist and USP/NF monographs for labeling and permissible concentrations .
Data Analysis and Contradiction Management
Q. How can researchers address discrepancies in reported biological safety profiles of this compound?
- Methodological Answer : Contradictions often arise from varying test conditions (e.g., microbial load or cell lines). Strategies include:
- Standardized microbial testing : Follow USP <61> for mesophilic microorganism counts (≤100 CFU/g) and pathogen screening (e.g., S. aureus, P. aeruginosa) .
- Comparative cytotoxicity studies : Use identical cell lines (e.g., HaCaT keratinocytes) and exposure durations to benchmark results against published data .
- Meta-analysis : Pool data from multiple pharmacopeias (e.g., Brazilian, USP) to identify consensus thresholds for safe use .
Synthesis and Quality Control
Q. What quality control measures are essential during the large-scale synthesis of this compound?
- Methodological Answer : Critical parameters include:
- Raw material purity : Verify zirconium oxychloride octahydrate (≥99%) and aluminum chloride hexahydrate (≤5 ppm Fe) via ICP-OES .
- Process consistency : Monitor reaction kinetics using inline pH/temperature sensors and adjust agitation speed to prevent localized precipitation .
- Stability testing : Assess hygroscopicity under accelerated conditions (40°C/75% RH) to determine shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
